molecular formula C24H25NO4S B11128180 1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11128180
M. Wt: 423.5 g/mol
InChI Key: YKRBEEJVABSCRQ-UHFFFAOYSA-N
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Description

1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromeno-pyrrole core, which is further functionalized with methylsulfanyl and propan-2-yloxy groups. The intricate structure of this compound makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Properties

Molecular Formula

C24H25NO4S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-methylsulfanylphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO4S/c1-15(2)28-14-6-13-25-21(16-9-11-17(30-3)12-10-16)20-22(26)18-7-4-5-8-19(18)29-23(20)24(25)27/h4-5,7-12,15,21H,6,13-14H2,1-3H3

InChI Key

YKRBEEJVABSCRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno-pyrrole core through cyclization reactions. Subsequent steps involve the introduction of the methylsulfanyl and propan-2-yloxy groups via nucleophilic substitution and etherification reactions, respectively. The reaction conditions usually require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chromeno-pyrrole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The propan-2-yloxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced chromeno-pyrrole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the chromeno-pyrrole core may interact with DNA or proteins, leading to changes in cellular processes. The methylsulfanyl and propan-2-yloxy groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound shares a similar core structure but may differ in the functional groups attached.

    1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Another similar compound with variations in the substituents on the chromeno-pyrrole core.

The uniqueness of 1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

The compound features a chromeno-pyrrole backbone with substituents that may influence its biological activity. The presence of a methylsulfanyl group and a propan-2-yloxy side chain are significant for its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC₅₀ values obtained from MTT assays conducted on different cell lines:

Cell Line IC₅₀ (μM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Induction of apoptosis via mitochondrial pathway
HepG-2 (Liver Cancer)12.7Inhibition of cell cycle progression
HCT-116 (Colon Cancer)10.5Activation of caspase cascade leading to programmed cell death
Jurkat (Leukemia)20.1Disruption of mitochondrial membrane potential

These results indicate that the compound is particularly effective against colon cancer cells, suggesting a promising avenue for further research in targeted cancer therapies.

The biological activity of the compound appears to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : It inhibits key cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death in malignant cells.

Study 1: Antiproliferative Effects on MCF-7 Cells

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 μM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's role in inducing programmed cell death.

Study 2: In Vivo Efficacy

A preliminary in vivo study evaluated the antitumor effects of the compound using a xenograft model of colon cancer. Tumor growth was significantly inhibited in treated mice compared to controls, with histological analyses showing increased apoptosis within tumor tissues.

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